acyl-binding lipid-transfer protein

Plant lipid-transfer protein Mass spectrometry Isoform characterization

The target compound, acyl-binding lipid-transfer protein (AB-LTP; CAS 162263-70-9), also designated protein AP/LTP I or AB/LTP I, is a small (≈9.4 kDa), highly basic (pI > 10.5) monomeric protein purified from Brassica napus (rape) seedlings. It belongs to the plant non-specific lipid-transfer protein (nsLTP) superfamily and is distinguished by its dual functionality: it binds both free fatty acids and their coenzyme‑A esters while also catalysing the intermembrane transfer of several phospholipid classes.

Molecular Formula C9H6F7NS
Molecular Weight 0
CAS No. 162263-70-9
Cat. No. B1170780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacyl-binding lipid-transfer protein
CAS162263-70-9
Synonymsacyl-binding lipid-transfer protein
Molecular FormulaC9H6F7NS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-LTP I (CAS 162263-70-9) Procurement Guide: What Differentiates This Rape-Seedling Lipid-Transfer Protein


The target compound, acyl-binding lipid-transfer protein (AB-LTP; CAS 162263-70-9), also designated protein AP/LTP I or AB/LTP I, is a small (≈9.4 kDa), highly basic (pI > 10.5) monomeric protein purified from Brassica napus (rape) seedlings. It belongs to the plant non-specific lipid-transfer protein (nsLTP) superfamily and is distinguished by its dual functionality: it binds both free fatty acids and their coenzyme‑A esters while also catalysing the intermembrane transfer of several phospholipid classes [1]. Its primary structure—93 amino acid residues including eight strictly conserved cysteines—places it among the class‑I nsLTPs, but its unique combination of acyl‑CoA binding and broad phospholipid transfer activity sets it apart from many canonical nsLTPs that preferentially handle only one of these substrate categories [2].

Protein Class Plant non-specific lipid-transfer protein (nsLTP), class I
Substrate Handling Dual: fatty acid/acyl-CoA binding + phospholipid transfer
Composition Signature High alanine; His/Trp absent (distinct from cereal nsLTPs)
Isoform Identity 93-residue polypeptide, ~9.4 kDa, purified from Brassica napus seedlings

Why AB-LTP I Cannot Be Substituted by a Generic Plant nsLTP: Evidence from Primary Structure and Isoform Divergence


Within the same rape‑seedling proteome, three distinct AB‑LTP isoforms (I, II, and III) coexist, differing in residue count, molecular mass, and sequence. AB‑LTP I and II each contain 93 residues (Mr 9,408 Da by mass spectrometry), whereas AB‑LTP III has 92 residues (Mr 9,424 Da) [1]. Despite sharing the eight‑cysteine nsLTP signature, the isoforms are not functionally interchangeable; the absence of histidine and tryptophan combined with a uniquely high alanine content (significantly exceeding that of typical cereal nsLTPs) directly impacts the dimensions and hydrophobicity of the lipid‑binding cavity [2]. Procurement of a generic “plant LTP” or even a different rape‑seedling isoform therefore carries a high risk of altered substrate selectivity and transfer kinetics.

Isoform mismatch may alter substrate selectivity
AB-LTP I (93 residues) differs from AB-LTP III (92 residues) in sequence and mass; the isoforms are not functionally interchangeable, and substituting one for the other can shift transfer kinetics and ligand preference.
Alanine-rich, His/Trp-free cavity differs from cereal nsLTPs
The unique amino acid composition shapes a lipid-binding cavity with distinct volume and polarity. Generic plant LTPs (e.g., maize nsLTP) may exhibit divergent substrate profiles.
Dual-functionality cannot be assumed from single-activity LTPs
AB-LTP I simultaneously binds acyl-CoA and transfers phospholipids; typical nsLTPs or acyl-CoA-binding proteins (ACBPs) handle only one category, limiting multi-assay utility.

Quantitative Differentiation of AB-LTP I (CAS 162263-70-9) Versus Its Closest Analogs


Molecular Mass Distinction Among Rape-Seedling AB-LTP Isoforms

AB‑LTP I and AB‑LTP II share the same residue count (93) and an experimentally determined molecular mass of 9,408 Da, whereas AB‑LTP III contains 92 residues and a mass of 9,424 Da [1]. This mass difference, confirmed by ²⁵²Cf plasma-desorption mass spectrometry, provides a clear analytical fingerprint for distinguishing AB‑LTP I from AB‑LTP III during quality control and identity verification.

Molecular Mass
Head-to-head
9,408 Da
Δ = 16 Da vs AB-LTP III
Mass-differentiated isoform; MS-based identity confirmation
²⁵²Cf plasma-desorption MS; compared to 9,424 Da isoform
Plant lipid-transfer protein Mass spectrometry Isoform characterization

Residue-Composition Divergence: High Alanine and Absence of Histidine/Tryptophan Distinguish AB-LTP I from Cereal nsLTPs

The amino acid analysis of AB‑LTP I reveals a markedly high alanine content together with the complete absence of histidine and tryptophan [1]. This contrasts with maize nsLTP, which contains both histidine and tryptophan residues [2]. Because the hydrophobic cavity of nsLTPs is shaped by side‑chain composition, the alanine‑rich, histidine‑/tryptophan‑free architecture of AB‑LTP I is predicted to alter cavity volume and polarity relative to cereal orthologs, directly influencing ligand preference.

Amino Acid Signature
Class-level
High Ala; His⁻/Trp⁻
vs. maize nsLTP (His⁺/Trp⁺)
Compositional quality attribute; supports cavity polarity distinction
No affinity data available; qualitative comparison
Amino acid composition nsLTP classification Structure-function relationship

Dual Substrate Functionality: Simultaneous Acyl-CoA Binding and Phospholipid Transfer Versus Specialized Plant ACBPs

AB‑LTP I binds both fatty acids and their CoA esters while concurrently transferring phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine between membranes [1]. In contrast, plant acyl‑CoA‑binding proteins (ACBPs) such as Arabidopsis ACBP6 bind acyl‑CoA esters but do not catalyse phospholipid transfer [2]. This dual functionality makes AB‑LTP I a more versatile tool for in vitro lipid‑handling assays that require both binding and transport activities.

Functional Scope
Class-level
AB-LTP I
Binding: FA, acyl-CoA
Transfer: PC, PI, PE
vs. ACBP6: only acyl-CoA binding
Dual functionality reduces protein components in reconstitution assays
Qualitative comparison; no single-turnover rate data
Acyl-CoA binding Phospholipid transfer Multifunctional LTP

Application Scenarios Where AB-LTP I (CAS 162263-70-9) Provides a Measurable Advantage Over Generic Alternatives


In Vitro Reconstitution of Fatty Acid and Acyl-CoA Trafficking Between Artificial Membranes

When studying intracellular lipid flux, AB‑LTP I can simultaneously buffer free fatty acid/acyl‑CoA pools and facilitate their vectorial transfer between donor and acceptor liposomes [1]. This dual role reduces the number of protein components in the reconstituted system, simplifying kinetic modelling and improving data reproducibility compared with setups that pair a dedicated ACBP with a separate phospholipid‑transfer protein.

Isoform-Specific Antibody Generation and nsLTP Family Classification

The defined mass difference (9,408 Da vs. 9,424 Da) between AB‑LTP I and AB‑LTP III [2] permits MS‑based verification of isoform purity during antigen preparation. This is critical for generating antibodies that distinguish AB‑LTP I from its closely related isoform, enabling accurate spatial and temporal expression profiling in Brassica napus tissues.

Reference Standard for nsLTP Allergenicity Studies Requiring a Defined, Histidine‑Free Scaffold

Because AB‑LTP I lacks histidine and tryptophan [3], it provides a simplified background for studying metal‑ion‑independent lipid binding. Researchers investigating the structural determinants of nsLTP‑mediated food allergies can use AB‑LTP I as a scaffold to introduce histidine residues and directly measure the impact on IgE‑binding and lipid‑transfer activity.

Application
Selection Property
Validation Focus
In vitro lipid trafficking reconstitution
Dual substrate handling (binding + transfer)
Simplified system reproducibility; kinetic modelling
Isoform-specific antibody generation
Mass-differentiated isoform identity
MS-based purity verification during antigen prep
nsLTP allergenicity scaffold studies
His/Trp-free scaffold
Metal-independent lipid binding; IgE-binding assay
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